molecular formula C17H16N2O5S2 B2415285 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate CAS No. 879736-87-5

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2415285
CAS No.: 879736-87-5
M. Wt: 392.44
InChI Key: MTXQWWYSEBJCTO-UHFFFAOYSA-N
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Description

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a thiophene ring, an isoxazole ring, and a benzoate ester, making it a versatile molecule for various chemical and biological studies.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)23-11-13-10-15(24-18-13)16-4-3-9-25-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQWWYSEBJCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to ensure a sustainable and efficient production process.

Chemical Reactions Analysis

Types of Reactions

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzoate ester can be reduced to an amine.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes and receptors, modulating their activity. The thiophene ring can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: Similar structure but with an ethyl ester instead of a benzoate ester.

    Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: Similar structure but with a methyl ester instead of a benzoate ester.

Uniqueness

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is unique due to the presence of the N,N-dimethylsulfamoyl group, which can enhance its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields.

Biological Activity

The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the oxazole ring followed by the introduction of the thiophene moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines using the National Cancer Institute's Developmental Therapeutics Program (DTP) protocol. The results indicated that certain derivatives showed cytotoxic effects with GI₅₀ values ranging from 1.64 to 4.58 µM against leukemia cell lines .

CompoundGI₅₀ Value (µM)Cancer Type
4d2.12Leukemia
4f1.64Leukemia

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, compounds with similar structures have shown promise in other areas:

  • Antiviral Activity : Some derivatives have been evaluated for their antiviral effects against viruses such as SARS-CoV and influenza viruses, although results vary significantly depending on the specific structure .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of this compound in a murine model showed significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

Q & A

Q. Mechanistic Insight :

  • The sulfamoyl group enhances solubility via hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Enzyme inhibition assays : Measure IC50_{50} values against carbonic anhydrase isoforms (e.g., hCA-II) to quantify potency .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, with MD simulations assessing stability .

Case Study : Analogous sulfonamide derivatives show nanomolar affinity for hCA-II, correlating with LogP values < 2.5 .

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

  • Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) .
  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6_6) identifies functional groups; IR confirms ester C=O stretches (~1720 cm1^{-1}) .
  • Elemental analysis : Matches calculated/observed C, H, N, S percentages within 0.3% error .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability?

Graph Set Analysis (Etter’s rules) classifies motifs:

  • Dimeric R_2$$^2(8) motifs via N–H···O bonds stabilize crystals but reduce aqueous solubility .
  • Cocrystallization : Coformers like succinic acid improve dissolution rates by disrupting tight packing .

Validation : PXRD (powder X-ray diffraction) monitors phase changes under accelerated stability conditions (40°C/75% RH) .

Advanced: What computational methods predict metabolic pathways or toxicity profiles?

  • ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 oxidation of thiophene) .
  • Toxicophore Identification : Derek Nexus flags thiophene-S-oxide formation, a potential hepatotoxic metabolite .
  • In vitro validation : Microsomal incubation (human liver microsomes) with LC-MS/MS metabolite profiling .

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